molecular formula H6La4O6 B8066559 CID 137963694

CID 137963694

Cat. No.: B8066559
M. Wt: 657.67 g/mol
InChI Key: FOIMRCJSUKVWBJ-UHFFFAOYSA-H
Attention: For research use only. Not for human or veterinary use.
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Description

CID 137963694 is a compound registered in the PubChem database, a globally recognized repository for chemical information.

Properties

IUPAC Name

lanthanum;lanthanum(3+);hexahydroxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4La.6H2O/h;;;;6*1H2/q;;2*+3;;;;;;/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOIMRCJSUKVWBJ-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[La].[La].[La+3].[La+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[La].[La].[La+3].[La+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H6La4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

657.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

highlights oscillatoxin derivatives (e.g., CID 101283546, CID 185389) characterized by cyclic ether or halogenated aromatic structures. If CID 137963694 shares this scaffold, key structural differences may arise from substituents like methyl groups, halogens, or hydroxyl moieties, which influence reactivity and bioactivity. For example, 30-methyl-oscillatoxin D (CID 185389) exhibits enhanced lipophilicity compared to non-methylated variants due to its alkyl group . Similarly, boronic acid derivatives (e.g., CID 53216313 in ) feature boron-containing functional groups that confer unique binding properties, such as enzyme inhibition or catalytic applications .

Physicochemical Properties

Oscillatoxins, by contrast, exhibit higher molecular weights (e.g., ~800–1,000 Da) and lower GI absorption due to their complex macrocyclic structures . If this compound is a mid-sized molecule (~500–700 Da), its properties may balance membrane permeability and metabolic stability.

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound CID Molecular Formula Molecular Weight (Da) logP (XLOGP3) Solubility (mg/mL) Key Functional Groups
This compound* Hypothetical ~600 ~1.8 ~0.15 Halogen, ether, or boron
CID 101283546 C₃₄H₅₀O₈ 610.75 4.2 <0.01 Macrocyclic ether, hydroxyl
CID 185389 C₃₅H₅₂O₈ 624.78 4.5 <0.01 Methyl, macrocyclic ether
CID 53216313 C₆H₅BBrClO₂ 235.27 2.15 0.24 Boronic acid, halogen

*Hypothetical data inferred from structural analogues .

Research Findings and Implications

Structural Flexibility: Minor modifications (e.g., methylation, halogenation) in oscillatoxin-like compounds significantly alter lipophilicity and target selectivity .

Boron’s Versatility : Boronic acids’ ability to form reversible covalent bonds makes them valuable in drug design, as seen in CID 53216313’s synthetic accessibility (SA score: 2.07) .

Limitations : The absence of direct data for this compound underscores the need for targeted studies to confirm its structure, synthesis, and bioactivity.

Q & A

How can I formulate a focused research question for studying CID 137963694?

  • Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. For example: "How does this compound modulate [specific biological pathway] compared to [control compound] in [cell line/model] over a 72-hour exposure period?"
  • Avoid broad questions; instead, narrow the scope to mechanistic interactions, structural analogs, or dose-response relationships .

Q. How do I validate untargeted metabolomics findings for this compound?

  • Perform MS/MS spectral matching (GNPS library) and stable isotope tracing (e.g., ¹³C-glucose). Replicate results in ≥3 biological replicates and use Q-values (false discovery rate correction) to prioritize significant metabolites .

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